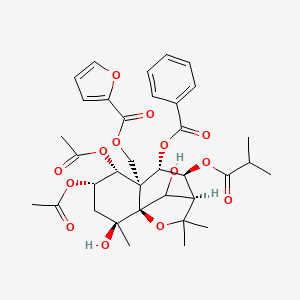
Acipimox (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acipimox (sodium) is a niacin derivative used as a hypolipidemic agent. It is primarily employed in the treatment of hyperlipidemias, specifically Fredrickson type IIb and type IV hyperlipoproteinemia . Acipimox inhibits the production of triglycerides by the liver and the secretion of very-low-density lipoprotein (VLDL), leading to a modest reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Acipimox involves the following steps :
Starting Material: 5-methylpyrazine-2-carboxylic acid.
Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.
Oxidation: An oxidant is added to the solution.
Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.
This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .
化学反応の分析
Types of Reactions
Acipimox undergoes various chemical reactions, including:
Oxidation: The oxidation of 5-methylpyrazine-2-carboxylic acid to form Acipimox.
Reduction: Reduction reactions involving the nitro group.
Substitution: Substitution reactions involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acipimox has a wide range of scientific research applications :
Chemistry: Used as a model compound in studying lipid metabolism and hypolipidemic agents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity.
Medicine: Used in clinical trials for treating hyperlipidemia and mitochondrial myopathy.
Industry: Employed in the pharmaceutical industry for the production of hypolipidemic agents.
作用機序
Acipimox exerts its effects by inhibiting the production of triglycerides by the liver and the secretion of VLDL . It acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This reduces the concentration of fatty acids in the blood plasma and their inflow into the liver, leading to a reduction in VLDL cholesterol production and an increase in HDL cholesterol .
類似化合物との比較
Similar Compounds
Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.
Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.
Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.
Uniqueness
Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .
特性
分子式 |
C6H5N2NaO3 |
|---|---|
分子量 |
176.11 g/mol |
IUPAC名 |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
APTVATQAOBWAAS-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


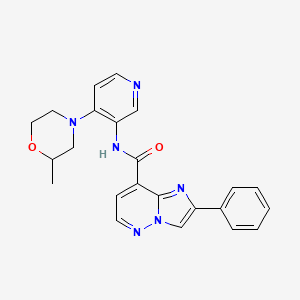
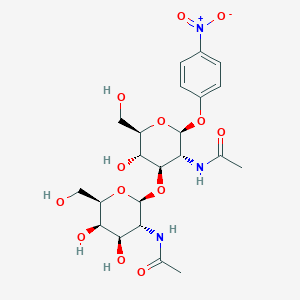
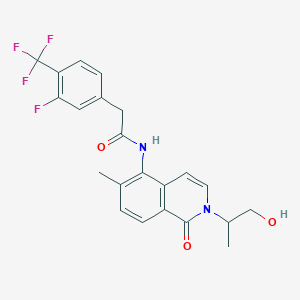


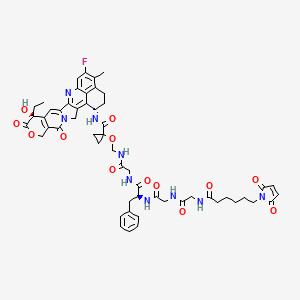
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
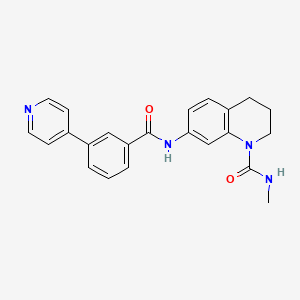
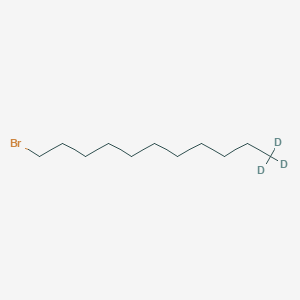
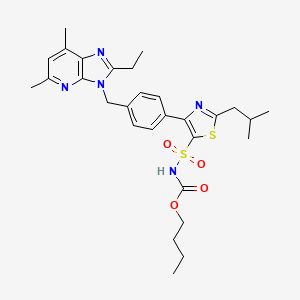
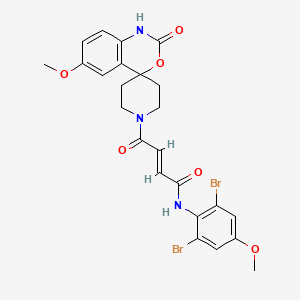
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
